molecular formula C7H6Cl2N2O2 B1426500 Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate CAS No. 36745-93-4

Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate

Cat. No.: B1426500
CAS No.: 36745-93-4
M. Wt: 221.04 g/mol
InChI Key: LJPTXNUMWNYLDV-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C7H6Cl2N2O2 and its molecular weight is 221.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate is a synthetic compound that belongs to the pyrimidine family. Its unique structural features, including dichlorination and a methyl group, contribute to its biological activity, making it a compound of interest in medicinal chemistry and agrochemical applications. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C₇H₆Cl₂N₂O₂
  • Molecular Weight : Approximately 205.04 g/mol
  • Structure : The compound features a pyrimidine ring with two chlorine substituents at the 2 and 4 positions and a methyl ester at the 5 position.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways. For instance, it has been shown to interact with cyclooxygenases (COX), which are critical in inflammation processes .
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including multidrug-resistant strains of bacteria. For example, some analogs have demonstrated minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL against Staphylococcus aureus .
  • Anticancer Potential : The compound has been evaluated for its anticancer properties. Studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50 values indicating significant potency .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialMIC values of 4–8 μg/mL against MRSA
AnticancerIC50 values of 0.126 μM in MDA-MB-231 cells
Enzyme InhibitionInteraction with COX enzymes
Toxicity AssessmentNo acute toxicity observed at high doses

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of this compound derivatives, significant inhibition of tumor growth was noted in vivo. The derivative exhibited a favorable pharmacokinetic profile with acceptable oral bioavailability and minimal toxicity at therapeutic doses. This suggests its potential as a lead compound for further development in cancer therapeutics .

Synthetic Pathways and Derivatives

The synthesis of this compound typically involves chlorination reactions followed by esterification processes. Variations in these synthetic routes can lead to derivatives with enhanced biological activities or altered physicochemical properties.

Table 2: Comparison of Similar Compounds

Compound NameCAS NumberKey Features
Methyl 2,4-dichloropyrimidine-5-carboxylate3177-20-6Lacks methyl group; simpler structure
Ethyl 2,4-Dichloro-5-pyrimidinecarboxylate51940-64-8Contains ethyl instead of methyl
Ethyl 4-chloropyrimidine-5-carboxylate41103-17-7Chlorination at different position

Properties

IUPAC Name

methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-3-4(6(12)13-2)5(8)11-7(9)10-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPTXNUMWNYLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727038
Record name Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36745-93-4
Record name Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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